molecular formula C20H16FNO B042533 N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline CAS No. 70627-52-0

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

Cat. No. B042533
CAS RN: 70627-52-0
M. Wt: 305.3 g/mol
InChI Key: IWNBEFDVKWCBFY-UHFFFAOYSA-N
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Description

“N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline” is a compound synthesized through condensation reactions, known for its crystalline structure and potential applications in various fields including optical materials due to its nonlinear optical properties. It belongs to the broader class of benzylideneaniline compounds, which have been extensively studied for their chemical and physical characteristics (Subashini et al., 2021).

Synthesis Analysis

The synthesis of this compound typically involves a condensation reaction process, where key elements such as benzaldehyde and fluorinated anilines are reacted under controlled conditions. Microwave-assisted synthesis has been explored as a method to improve the efficiency and yield of such compounds, highlighting the adaptability of synthesis techniques to accommodate complex molecular structures (Çelik & Babagil, 2019).

Molecular Structure Analysis

The molecular structure of benzylideneaniline compounds, including “N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline,” often features crystallization in orthorhombic crystal systems. These structures are characterized by specific space groups and hydrogen placement, which can be confirmed through NMR spectral studies. The crystalline structure is integral to understanding the compound's physical properties and potential applications (Subashini et al., 2021).

Chemical Reactions and Properties

Chemical properties of “N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline” include its reactivity in various chemical reactions, such as its role as a precursor in synthesizing other complex molecules. Its behavior in reactions, including those involving carbonic anhydrase isoenzymes, has been a point of study to explore its potential applications in therapeutic contexts (Çelik & Babagil, 2019).

Physical Properties Analysis

The physical properties, such as single-stage weight loss and melting points, are determined through thermogravimetric and differential thermal analyses. These properties are crucial for the practical application of the compound in various fields, including material science. Additionally, the compound's nonlinear optical properties have been explored, indicating its potential for use in optical materials (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties of “N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline” are further detailed through studies on its reactivity and stability under various conditions. This includes exploration into its fungitoxic properties and potential as a component in creating new materials or compounds with specific desired effects (Sandhar et al., 2005).

Scientific Research Applications

  • Crystal Structure Analysis : The study of the crystal structure of similar compounds reveals details about molecular packing and interactions, which are crucial in materials science and molecular design (Gowda et al., 2000).

  • Organic Synthesis Applications : N-benzyl-4-fluoroaniline, a related compound, is significant in organic syntheses, especially in protecting functional groups and avoiding undesired side reactions (Hwang et al., 2016).

  • Potential in Alzheimer's Disease Research : Certain fluorinated anilines are explored as positron emission tomography (PET) probes for detecting Alzheimer's disease-related β-amyloid plaques (Cui et al., 2012).

  • Materials for Electronics : Fluorinated polybenzoxazines, which include similar fluorinated aniline structures, show promise as low-dielectric materials for high-temperature electronics applications (Parveen et al., 2014).

  • Biological Activity and Bioactivation : The presence of fluorine in anilines influences their bioactivation, with implications in pharmacology and toxicology (Rietjens & Vervoort, 1991).

  • Anticonvulsant Activity : Substituted benzyloxy compounds demonstrate anticonvulsant activities, with the structure-activity relationship being crucial for pharmaceutical development (Farrar et al., 1993).

  • Potential in Cancer Research : Some synthesized compounds containing fluorinated anilines exhibit inhibitory effects on enzymes, suggesting possible therapeutic applications (Çelik & Babagil, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve studying the compound’s impact on human health, including any potential therapeutic effects.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored.


properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBEFDVKWCBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355111
Record name N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

CAS RN

70627-52-0
Record name 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70627-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Tian, J Li, M He - Journal of Radioanalytical and Nuclear Chemistry, 2021 - Springer
Ezetimibe is an effective cholesterol absorption inhibitor approved for the combined treatment with statins to reduce LDL-C level. Ezetimibe labeled with deuterium was applied for drug …
Number of citations: 4 link.springer.com
M Sova, J Mravljak, A Kovač, S Pečar, Z Časar… - …, 2010 - thieme-connect.com
A convenient and efficient total synthesis of ezetimibe, an intestinal cholesterol absorption inhibitor and useful anticholesteremic agent, is described. Based on (Z)-5-(4-fluorophenyl) …
Number of citations: 14 www.thieme-connect.com

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